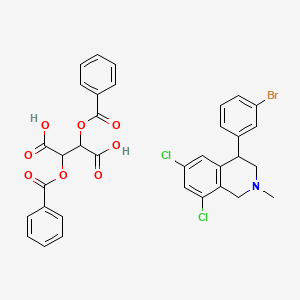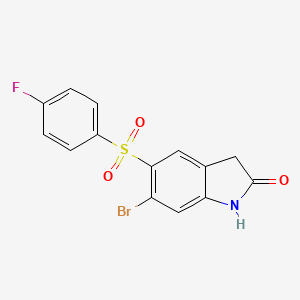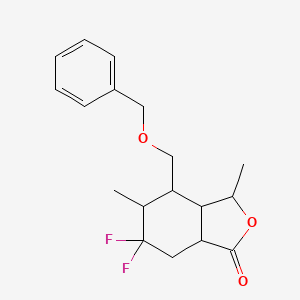
1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride is a chemical compound with the molecular formula C10H18Cl3N3. It is known for its unique structure, which includes a pyridine ring attached to a pyrrolidine ring via a methylene bridge.
Métodos De Preparación
The synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride typically involves several steps. One common method includes the reaction of pyridine-4-carboxaldehyde with pyrrolidine in the presence of a reducing agent to form the intermediate 1-(Pyridin-4-ylmethyl)pyrrolidine. This intermediate is then reacted with ammonia or an amine to form 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine. Finally, the compound is converted to its trihydrochloride salt by treatment with hydrochloric acid.
Análisis De Reacciones Químicas
1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in molecular biology research to study the interactions between small molecules and biological macromolecules.
Industry: The compound is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can also interact with biological macromolecules, affecting their structure and function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine: This compound has a similar structure but with the pyridine ring attached at the 3-position instead of the 4-position.
1-(Pyridin-4-ylmethyl)pyrrolidin-2-amine: This compound has the pyrrolidine ring substituted at the 2-position instead of the 3-position.
1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol: This compound has a hydroxyl group instead of an amine group at the 3-position of the pyrrolidine ring.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and pathways, making it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C10H18Cl3N3 |
|---|---|
Peso molecular |
286.6 g/mol |
Nombre IUPAC |
1-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride |
InChI |
InChI=1S/C10H15N3.3ClH/c11-10-3-6-13(8-10)7-9-1-4-12-5-2-9;;;/h1-2,4-5,10H,3,6-8,11H2;3*1H |
Clave InChI |
PEJZIUXPHGUIFL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N)CC2=CC=NC=C2.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)





![3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14789453.png)
![(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14789459.png)
![(3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol](/img/structure/B14789464.png)

